REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([F:9])[CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].[C@@H]1(N)CCCC[C@H]1N.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O1CCOCC1>[Cu]I>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])=[C:4]([F:9])[CH:3]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
0.498 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)I)F
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Name
|
|
Quantity
|
0.598 mL
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0.0703 mL
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@@H](CCCC1)N)N
|
Name
|
potassium phosphate
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
copper (I) iodide
|
Quantity
|
0.0223 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 100 mL sealed tube
|
Type
|
CUSTOM
|
Details
|
flushed with argon
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
placed in a 110° C.
|
Type
|
CUSTOM
|
Details
|
for 17 hours
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
eluting with EtOAc and DCM
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil
|
Type
|
CUSTOM
|
Details
|
This was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 3-5% MeOH/DCM over 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)N1C(CCC1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.903 g | |
YIELD: PERCENTYIELD | 108% | |
YIELD: CALCULATEDPERCENTYIELD | 108.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |